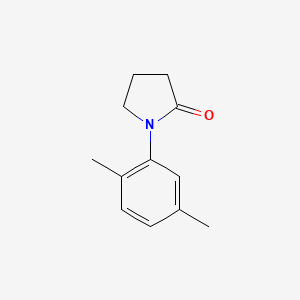

1-(2,5-Dimethylphenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

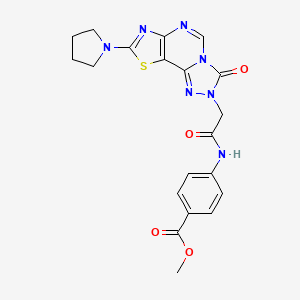

The synthesis of pyrrolidin-2-ones, which includes 1-(2,5-Dimethylphenyl)pyrrolidin-2-one, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

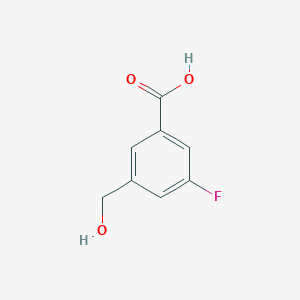

The molecular structure of 1-(2,5-Dimethylphenyl)pyrrolidin-2-one is characterized by a five-membered lactam ring . The molecular weight of this compound is 189.258.Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .Applications De Recherche Scientifique

Antimicrobial Activity

Pyrrolidin-2-one derivatives, including 1-(2,5-Dimethylphenyl)pyrrolidin-2-one, have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial pathogens. The structure of pyrrolidin-2-one provides a scaffold that can be modified to target various bacterial and fungal species, making it a valuable asset in the development of new antimicrobial agents .

Anticancer Activity

Research has indicated that certain pyrrolidin-2-one derivatives exhibit anticancer activity. They work by inhibiting the growth of cancer cells and inducing apoptosis. The presence of the 1-(2,5-Dimethylphenyl) group may contribute to the compound’s ability to interfere with the cellular mechanisms of tumor cells, offering a potential pathway for the development of novel anticancer drugs .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidin-2-one derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, which is crucial in the treatment of chronic inflammatory diseases. The structural features of 1-(2,5-Dimethylphenyl)pyrrolidin-2-one may be optimized to enhance its efficacy as an anti-inflammatory agent .

Antidepressant Activity

Pyrrolidin-2-one derivatives have been explored for their antidepressant effects. The chemical structure allows interaction with neurological pathways that can alter mood and emotional states. This makes 1-(2,5-Dimethylphenyl)pyrrolidin-2-one a candidate for further research in the development of new antidepressants .

Synthesis of Alkaloids and Unusual Amino Acids

In organic chemistry, 1-(2,5-Dimethylphenyl)pyrrolidin-2-one serves as an intermediate in the synthesis of complex alkaloids and unusual β-amino acids. These compounds have significant pharmaceutical applications, including the development of statins and other drugs .

Material Science Applications

The pyrrolidin-2-one ring is a component of many biologically active molecules and is used in material science for the synthesis of novel materials with potential applications in drug delivery systems and the creation of new polymers with unique properties .

Mécanisme D'action

Mode of Action

Related compounds such as pyrrolidin-2-ones are known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The exact interactions of 1-(2,5-Dimethylphenyl)pyrrolidin-2-one with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that pyrrolidin-2-ones can be involved in a variety of biochemical processes, including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation . The downstream effects of these pathways are dependent on the specific context and require further investigation.

Propriétés

IUPAC Name |

1-(2,5-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-5-6-10(2)11(8-9)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRDNYABZAZKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylphenyl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)

![[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride](/img/structure/B2887451.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2887458.png)